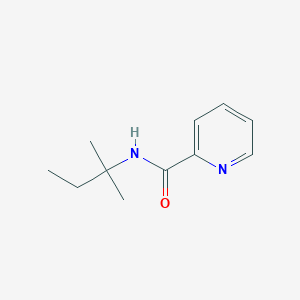

N-(2-methylbutan-2-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylbutan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-4-11(2,3)13-10(14)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIMBSIVCZRRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Methylbutan 2 Yl Pyridine 2 Carboxamide and Its Derivatives

Established Synthetic Pathways to Pyridine-2-carboxamide Architectures

The foundational approaches to synthesizing N-(2-methylbutan-2-yl)pyridine-2-carboxamide involve the strategic coupling of a pyridine-2-carboxylic acid derivative with 2-methylbutan-2-amine. This section details the common methods for achieving this linkage and for preparing the necessary precursors.

Amide Bond Formation Strategies for this compound Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For a sterically hindered amine like 2-methylbutan-2-amine (tert-amylamine), the choice of coupling method is critical to achieving high yields.

One of the most direct methods for the synthesis of N-tert-alkyl amides from nitriles is the Ritter reaction . wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a nitrile, in this case, 2-cyanopyridine, with a source of a stable carbocation, such as that generated from tert-amyl alcohol in the presence of a strong acid. The reaction proceeds through the nucleophilic attack of the nitrile on the carbocation, followed by hydrolysis to yield the desired this compound.

Reaction Scheme for Ritter Reaction:

2-Cyanopyridine + 2-Methyl-2-butanol --(H₂SO₄)--> this compound

Alternatively, traditional amide coupling reactions can be employed, starting from pyridine-2-carboxylic acid. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Another effective approach is the conversion of pyridine-2-carboxylic acid to its more reactive acyl chloride . This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyridine-2-carbonyl chloride can then be reacted with 2-methylbutan-2-amine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction.

A more recent development involves the use of phosphonium (B103445) or uronium-based coupling reagents, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). These reagents are known for their high efficiency, even with sterically hindered substrates.

| Coupling Method | Reagents | Key Features |

| Ritter Reaction | 2-Cyanopyridine, 2-Methyl-2-butanol, Strong Acid (e.g., H₂SO₄) | Direct synthesis from nitrile; suitable for tertiary amides. |

| Carbodiimide Coupling | Pyridine-2-carboxylic acid, 2-Methylbutan-2-amine, EDC or DCC, HOBt | Widely used, mild conditions. |

| Acyl Chloride Formation | Pyridine-2-carboxylic acid, SOCl₂ or (COCl)₂, then 2-Methylbutan-2-amine, Base (e.g., Et₃N) | Highly reactive intermediate; good for less reactive amines. |

| Modern Coupling Reagents | Pyridine-2-carboxylic acid, 2-Methylbutan-2-amine, PyBOP or HBTU, Base (e.g., DIPEA) | High efficiency, suitable for sterically hindered substrates. |

Synthesis of Pyridine-2-carboxylic Acid Precursors

Pyridine-2-carboxylic acid (picolinic acid) is the key precursor for the majority of synthetic routes to this compound. It is commercially available but can also be synthesized in the laboratory through various methods.

A common laboratory-scale synthesis involves the oxidation of 2-picoline (2-methylpyridine). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can effectively convert the methyl group to a carboxylic acid.

Another route to pyridine-2-carboxylic acid is the hydrolysis of 2-cyanopyridine . This can be achieved under either acidic or basic conditions. Basic hydrolysis, for example with sodium hydroxide, followed by acidification, provides the carboxylic acid.

For the synthesis of derivatives of this compound, substituted pyridine-2-carboxylic acids are required. These can be prepared from correspondingly substituted picolines or through functionalization of the pyridine ring at various stages of the synthesis.

Preparation of Substituted Butanamine Moieties

The amine component, 2-methylbutan-2-amine (tert-amylamine), is a commercially available reagent. molport.comnih.gov For laboratory preparations, a common method is the Ritter reaction where 2-methyl-2-butene (B146552) is reacted with hydrogen cyanide in the presence of a strong acid, followed by hydrolysis of the intermediate formamide.

Alternatively, the Hofmann rearrangement of 2,2-dimethylbutanamide (B3045117) can be employed. This reaction involves the treatment of the primary amide with bromine and a strong base to yield the primary amine with one fewer carbon atom. However, this would require the synthesis of the corresponding amide precursor.

A more direct approach is the reductive amination of a suitable ketone, although for a tertiary amine like 2-methylbutan-2-amine, this is not a feasible route.

Advanced Synthetic Approaches and Functionalization

Beyond the initial construction of the this compound scaffold, advanced synthetic methodologies allow for its derivatization and the synthesis of more complex analogs. These approaches often require careful control of selectivity and the use of protecting groups.

Chemo- and Regioselective Derivatization Strategies

The pyridine ring of this compound is susceptible to various electrophilic and nucleophilic substitution reactions. The amide group can act as a directing group, influencing the position of substitution.

C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridine derivatives. The picolinamide (B142947) moiety can act as a directing group to facilitate transition metal-catalyzed C-H activation at the C3 or C4 position of the pyridine ring, allowing for the introduction of various substituents such as aryl or alkyl groups.

Electrophilic aromatic substitution on the pyridine ring, such as nitration or halogenation, typically occurs at the 3-position, although the reaction conditions need to be carefully controlled due to the deactivating effect of the pyridine nitrogen.

Nucleophilic aromatic substitution can occur on pyridine rings bearing a suitable leaving group, such as a halogen. For example, a chloro- or bromo-substituted this compound could undergo substitution with various nucleophiles.

Protection and Deprotection Group Chemistry in this compound Synthesis

In multi-step syntheses of complex derivatives of this compound, the use of protecting groups can be essential to mask reactive functional groups and ensure that reactions occur at the desired positions. jocpr.comneliti.com

The amide N-H bond , while generally not highly reactive, can sometimes interfere with certain reactions, such as those involving strong bases or organometallic reagents. A common protecting group for amides is the tert-butoxycarbonyl (Boc) group . researchgate.net The N-Boc protected amide can be synthesized by treating the parent amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). The Boc group is stable to a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).

If functional groups are present on the pyridine ring or on derivatives of the butanamine moiety, these may also require protection. For example, a hydroxyl or amino group on the pyridine ring would likely need to be protected during the amide bond formation step. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, while amino groups are often protected as carbamates (e.g., Boc or Cbz). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. nih.govrsc.org

Catalytic Methods for Structural Diversification

Catalytic methods are at the forefront of strategies to modify and diversify the structure of this compound. These methods primarily involve transition metal-catalyzed C-H bond activation, where the pyridine nitrogen and the amide oxygen of the picolinamide group chelate to the metal center, directing the catalyst to a specific C-H bond on the aliphatic N-tert-amyl substituent.

Palladium-Catalyzed C(sp³)–H Functionalization:

Palladium catalysis is a well-established and versatile tool for the structural diversification of aliphatic picolinamides, including this compound. The picolinamide directing group facilitates the activation of γ-C(sp³)–H bonds of the N-tert-amyl group, leading to the formation of a stable six-membered palladacycle intermediate. This intermediate can then undergo further reactions with various coupling partners. researchgate.netnih.gov

Key transformations include arylation and alkylation, which introduce new carbon-carbon bonds. The scope of these palladium-catalyzed reactions has been investigated, demonstrating their utility in creating complex organic molecules from simple amine precursors. acs.orgnih.gov

Palladium-Catalyzed Arylation:

The arylation of the γ-C(sp³)–H bond of this compound can be achieved using aryl iodides as coupling partners. The reaction is typically catalyzed by palladium acetate (B1210297) in the presence of a base. The table below summarizes the scope of this transformation with various aryl iodides.

Table 1: Palladium-Catalyzed γ-Arylation of this compound

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | N-(2-(iodophenyl)-2-methylbutan-2-yl)picolinamide | 65 |

| 2 | 1-Iodo-4-methoxybenzene | N-(2-(4-methoxyphenyl)-2-methylbutan-2-yl)picolinamide | 72 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | N-(2-(4-(trifluoromethyl)phenyl)-2-methylbutan-2-yl)picolinamide | 58 |

| 4 | 2-Iodothiophene | N-(2-methyl-2-(thiophen-2-yl)butan-2-yl)picolinamide | 61 |

Reaction Conditions: this compound (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2.0 equiv), in tert-amyl alcohol at 120 °C.

Palladium-Catalyzed Alkylation:

Similarly, the alkylation of the γ-C(sp³)–H bond can be accomplished using alkyl iodides. These reactions also proceed via a palladium-catalyzed pathway, offering a direct method to introduce alkyl chains.

Table 2: Palladium-Catalyzed γ-Alkylation of this compound

| Entry | Alkyl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Iodopentane | N-(2-methyl-2-pentylbutan-2-yl)picolinamide | 55 |

| 2 | 1-Iodooctane | N-(2-methyl-2-octylbutan-2-yl)picolinamide | 52 |

| 3 | Iodocyclohexane | N-(2-(cyclohexyl)-2-methylbutan-2-yl)picolinamide | 48 |

Reaction Conditions: this compound (1.0 equiv), Alkyl Iodide (2.0 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.5 equiv), in tert-amyl alcohol at 120 °C.

Other Catalytic Systems:

While palladium catalysis is well-documented, other transition metals such as rhodium and cobalt are also employed for the functionalization of picolinamide derivatives. chim.itresearchgate.net These systems can offer complementary reactivity and selectivity. For instance, cobalt-catalyzed reactions have been utilized for the synthesis of isoquinolines using picolinamide as a traceless directing group. researchgate.net Rhodium catalysts are effective in various C-H activation and annulation reactions. nih.govnih.gov However, specific examples detailing the use of this compound in cobalt- or rhodium-catalyzed reactions are less prevalent in the literature compared to palladium-catalyzed transformations. These alternative catalytic systems represent a promising area for future research to further expand the structural diversity of N-tert-amyl picolinamide derivatives.

Structural Elucidation and Advanced Characterization of N 2 Methylbutan 2 Yl Pyridine 2 Carboxamide

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. Techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy would be essential for the characterization of N-(2-methylbutan-2-yl)pyridine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive information about its structure.

In a ¹H NMR spectrum, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the tert-amyl group. The four aromatic protons of the pyridine ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the tert-amyl group would include a singlet for the two equivalent methyl groups, a quartet for the methylene (B1212753) group, and a triplet for the terminal methyl group of the ethyl substituent.

The ¹³C NMR spectrum would show 11 distinct carbon signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon, and the five carbons of the tert-amyl group. The carbonyl carbon would be the most deshielded, appearing far downfield (δ 160-170 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and not experimental data)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-6 | ~8.5 | Doublet |

| Pyridine H-3 | ~8.2 | Doublet |

| Pyridine H-4 | ~7.8 | Triplet |

| Pyridine H-5 | ~7.4 | Triplet |

| Amide N-H | ~8.0 | Broad Singlet |

| Methylene (-CH₂-) | ~1.8 | Quartet |

| Quaternary -CH₃ (x2) | ~1.4 | Singlet |

| Ethyl -CH₃ | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and not experimental data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~164 |

| Pyridine C-2 | ~150 |

| Pyridine C-6 | ~148 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~126 |

| Pyridine C-5 | ~122 |

| Quaternary Carbon | ~58 |

| Methylene (-CH₂-) | ~34 |

| Quaternary -CH₃ (x2) | ~27 |

| Ethyl -CH₃ | ~9 |

High-Resolution Mass Spectrometry (HR-MS) and Fragmentation Analysis

HR-MS would be used to determine the exact mass of the molecule and confirm its elemental composition. For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass would be approximately 192.1263 g/mol .

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Key fragmentations would likely involve the cleavage of the amide bond and the loss of the tert-amyl group. A prominent fragment would correspond to the picolinamide (B142947) moiety (m/z 122). Another significant fragment would be the tert-amyl carbocation (C₅H₁₁⁺, m/z 71).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), the C=O stretch of the amide (the "amide I band," around 1670 cm⁻¹), and the N-H bend (the "amide II band," around 1530 cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that would exhibit characteristic π→π* transitions, likely resulting in absorption maxima in the range of 220-270 nm.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values and not experimental data)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Aliphatic) | 2970-2850 |

| C=O Stretch (Amide I) | ~1670 |

| N-H Bend (Amide II) | ~1530 |

| C=N, C=C Stretch (Pyridine) | 1590, 1470 |

X-ray Crystallography and Solid-State Structural Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the amide N-H group and the carbonyl oxygen or pyridine nitrogen of adjacent molecules, which dictate the crystal packing. No crystal structure data for this specific compound is currently available in crystallographic databases.

Chromatographic and Electrophoretic Methods for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a synthesized batch of this compound, various chromatographic techniques would be employed. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be the primary method for assessing purity. A typical method would use a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, providing both retention time information for purity assessment and a mass spectrum for identity confirmation. Thin-Layer Chromatography (TLC) would be a quick and effective method for monitoring reaction progress during its synthesis.

Structure Activity Relationship Sar Studies of N 2 Methylbutan 2 Yl Pyridine 2 Carboxamide Analogs

Systematic Modification of the N-Alkyl Side Chain on Biological Activity

The N-alkyl side chain plays a significant role in modulating the potency and selectivity of pyridine-2-carboxamide derivatives. The size, shape, and lipophilicity of this group can directly impact how the molecule fits into and interacts with its biological target.

Research on related structures, such as pyridine-3-sulfonamides, has shown that the nature of aliphatic substituents significantly influences inhibitory activity. For instance, analogs bearing lipophilic aliphatic groups often exhibit enhanced potency. Studies have demonstrated a preference for aliphatic lipophilic substituents, with compounds having n-hexyl or 3-methylbutan-1-yl groups showing high activity against certain enzymes. mdpi.com This suggests that the hydrophobic pocket of the target's binding site can accommodate and favorably interact with these nonpolar side chains.

Table 1: Effect of N-Alkyl Side Chain Modification on Biological Activity (Hypothetical Data Based on Analogous Series)

| Analog | N-Alkyl Substituent | Relative Activity | Key Observation |

|---|---|---|---|

| 1 | tert-Butyl | +++ | Bulky, lipophilic group enhances activity. |

| 2 | iso-Propyl | ++ | Slight decrease in activity with reduced bulk. |

| 3 | n-Hexyl | ++++ | Increased lipophilicity and chain length improve potency. mdpi.com |

| 4 | Cyclohexyl | +++ | Cyclic aliphatic group maintains good activity. nih.gov |

| 5 | 3-methylbutan-1-yl | ++++ | Branched, lipophilic chain shows high activity. mdpi.com |

Substituent Effects on the Pyridine (B92270) Ring System and Carboxamide Linkage

Studies on various pyridine derivatives have shown that the type and position of substituents significantly alter biological outcomes.

Electron-donating vs. Electron-withdrawing Groups: In a study of thieno[2,3-b]pyridine derivatives, which feature a fused pyridine ring, it was noted that electron-withdrawing substituents such as nitro (-NO₂) or cyano (-CN) groups led to a noticeable increase in binding energy compared to less polar or electron-releasing groups. mdpi.com The presence of groups like -OMe, -OH, and -NH₂ has been found to enhance the antiproliferative activity of pyridine derivatives, whereas bulky groups or halogens tended to decrease it. nih.gov

Positional Isomerism: The location of substituents on the pyridine ring is crucial. For example, in a series of anti-tubercular pyridine carboxamides, the activity was sensitive to the length of the aliphatic carbon chain attached at the pyridine's fifth position. asm.org The inherent reactivity of the pyridine ring favors nucleophilic substitution at the C2 and C4 positions. nih.gov

Carboxamide Linkage: The primary aromatic amide bond has been identified as critical for the activity of some pyridine carboxamides. asm.org Replacing it with a secondary aromatic amide or an aliphatic amide resulted in low or no activity, highlighting the importance of this linkage for potential hydrolytic activation or specific hydrogen bonding interactions. asm.org

Table 2: Influence of Pyridine Ring Substituents on Activity

| Analog | Substituent & Position | Electronic Effect | Relative Activity |

|---|---|---|---|

| A | 5-H (Unsubstituted) | Neutral | Baseline |

| B | 5-Butyl | Electron-donating (weak) | ++ asm.org |

| C | 4-Methoxy (-OMe) | Electron-donating | +++ nih.gov |

| D | 4-Chloro (-Cl) | Electron-withdrawing | + nih.gov |

| E | 4-Nitro (-NO₂) | Electron-withdrawing (strong) | ++++ mdpi.com |

Bioisosteric Replacements and their Influence on SAR

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a molecule's properties by substituting one atom or group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.comdrughunter.com This approach can enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. drughunter.comdomainex.co.uk

Pyridine Ring Analogs: The pyridine ring itself can be considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com Further modifications can involve replacing the pyridine with other heterocyclic systems. In one study, replacing an imidazole moiety with a thiophene in a related scaffold resulted in an inactive compound. nih.gov However, moving to a pyrrolo[2,3-b]pyridine system led to a significant increase in potency, demonstrating the successful application of scaffold hopping, a form of bioisosteric replacement. nih.gov

Amide Bond Replacements: The carboxamide linkage is a common target for bioisosteric replacement to improve pharmacokinetic properties like metabolic stability. Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles are frequently used as amide bioisosteres. drughunter.com These rings can mimic the hydrogen bonding capabilities of the amide group while offering greater resistance to enzymatic degradation. drughunter.com

Side Chain Replacements: The tert-butyl group, which is structurally similar to the 2-methylbutan-2-yl (tert-amyl) group, has known bioisosteres. For instance, a trifluoromethyl oxetane has been evaluated as a tert-butyl isostere, offering decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements and Their Potential Impact

| Original Group | Bioisostere | Potential Outcome | Reference |

|---|---|---|---|

| Pyridine Ring | Thiophene Ring | Altered electronic profile, potential loss of key interactions. | nih.gov |

| Pyridine Ring | Pyrrolo[2,3-b]pyridine | Increased potency through new interactions. | nih.gov |

| Carboxamide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, maintained H-bonding. | drughunter.com |

| tert-Alkyl Group | Trifluoromethyl Oxetane | Decreased lipophilicity, enhanced metabolic stability. | cambridgemedchemconsulting.com |

Conformational Analysis and its Impact on Ligand-Target Recognition

The three-dimensional conformation of a molecule is paramount for its ability to bind effectively to a biological target. The relative orientation of the pyridine ring and the N-alkyl carboxamide side chain can be constrained or flexible, which directly affects ligand-target recognition.

Studies on N-substituted pyridine-2-carboxamides and related structures have revealed that these molecules can adopt various conformations. The planarity of the molecule is a key factor. Crystal structure analysis of some N-(pyridine-2-carbonyl)pyridine-2-carboxamides has shown them to be almost completely planar. nih.gov This planarity can facilitate π-stacking interactions with aromatic residues in a protein's binding site. researchgate.net

However, non-planar conformations are also common. In some pyridine dicarboxamide derivatives, the carboxamide groups can be twisted out of the plane of the pyridine ring, leading to semi-skew or skew conformations. nih.gov The specific conformation can be stabilized by intramolecular hydrogen bonds. For example, an intramolecular hydrogen bond between the amide oxygen and the pyridine ring nitrogen can favor a planar conformation. mdpi.com The energetic barrier to breaking such a bond can influence the molecule's dynamic behavior. mdpi.com

Table 4: Conformational Features and Their Influence on Molecular Interactions

| Conformational State | Defining Feature | Stabilizing Forces | Impact on Binding |

|---|---|---|---|

| Planar | Low dihedral angle between pyridine and carboxamide. | Intramolecular H-bonds, Crystal packing. nih.govmdpi.com | Facilitates π-stacking interactions. researchgate.net |

| Semi-skew / Skew | Significant deviation of carboxamide from pyridine plane. | Steric hindrance, Minimization of repulsion. | Allows fitting into non-planar binding pockets. nih.gov |

| Rotational Isomers (cis/trans amide) | Orientation around the C-N amide bond. | Steric effects of substituents. nih.gov | Determines the directionality of H-bond donors/acceptors. |

Biological Activities and Molecular Target Identification of N 2 Methylbutan 2 Yl Pyridine 2 Carboxamide

Evaluation of Modulatory Effects on Specific Receptors and Enzymes

The pyridine-2-carboxamide core structure is a versatile scaffold that has been explored for its interaction with various biological targets.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Interactions and Modulation

There is currently no specific published data detailing the direct interaction or modulatory effects of N-(2-methylbutan-2-yl)pyridine-2-carboxamide on metabotropic glutamate receptors (mGluRs). The mGluR family, which consists of eight subtypes, are G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. nih.gov While various heterocyclic compounds have been developed as modulators of mGluRs, the potential for this specific compound to interact with these receptors has not been reported in the reviewed literature.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition and Selectivity

The pyridine-2-carboxamide scaffold has been identified as a key structural motif in the development of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). acs.orgresearchgate.net HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a negative regulator of T-cell receptor (TCR) signaling. acs.orgnih.gov By inhibiting HPK1, the aim is to enhance T-cell activation and proliferation, thereby boosting the immune response against tumors. This has made HPK1 an attractive target for cancer immunotherapy. acs.orgacs.org

Research into a series of pyridine-2-carboxamide analogues has demonstrated strong inhibitory activity against HPK1 in both enzymatic and cellular assays. acs.orgresearchgate.net Structure-activity relationship (SAR) studies in related series have shown that modifications to the amide moiety can significantly influence potency and selectivity. nih.govnih.gov For instance, the discovery of a carboxamide moiety was found to be crucial for improving enzyme inhibitory potency and kinome selectivity in diaminopyrimidine inhibitors of HPK1. nih.govnih.gov

Below is a table of representative data for pyridine-2-carboxamide analogues investigated as HPK1 inhibitors.

| Compound Analogue | HPK1 Enzymatic IC₅₀ (nM) | Cellular pSLP-76 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 19 (Peng et al., 2024) | Data not specified | Data not specified | acs.orgresearchgate.net |

| BB3008 | Sub-nanomolar | 30 | acs.org |

| NDI-101150 | Data not specified | 55 | acs.org |

Other Enzyme or Receptor Modulation Potential Investigated in Pyridine-2-carboxamide Scaffolds

The versatility of the pyridine-2-carboxamide scaffold has led to its investigation against a variety of other enzymes and receptors beyond HPK1. These studies highlight the broad therapeutic potential of this chemical class.

PD-L1 Targeting: Fluorinated pyridine-2-carboxamide derivatives have been developed as potential imaging probes for Programmed Death-Ligand 1 (PD-L1), a key target in immune checkpoint blockade therapy. acs.org

Antimicrobial Activity: Certain derivatives have shown activity against Mycobacterium tuberculosis. For example, the thieno[2,3-b]pyridine-2-carboxamide (B1404352) series has been explored for its antitubercular properties. mdpi.com

Kinase Inhibition: Beyond HPK1, this scaffold has been used to develop inhibitors for other kinases involved in cell signaling and inflammation. Examples include inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1) and Janus Kinase 3 (JAK3). nih.gov

Anticancer Activity: Various pyridine (B92270) and nicotinamide (B372718) derivatives, which are structurally related, have been evaluated for their antiproliferative activity against a range of human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast).

Cellular Assay Systems for Biological Activity Profiling of this compound

While cellular profiling data for this compound is not available, the methodologies used for analogous pyridine-2-carboxamide HPK1 inhibitors are well-documented. These assays are crucial for determining a compound's potency, mechanism of action, and cellular effects.

Target Engagement Assays: To confirm that the compound interacts with its intended target within a cellular context, assays measuring the phosphorylation of downstream substrates are employed. For HPK1 inhibitors, this typically involves measuring the phosphorylation of SLP-76 (pSLP-76) in immune cells like Jurkat cells or peripheral blood mononuclear cells (PBMCs) using techniques such as flow cytometry or TR-FRET. acs.orgnih.gov

Functional Cellular Assays: These assays measure the functional consequences of target inhibition. For HPK1, a key functional readout is the enhancement of T-cell activation. This is often quantified by measuring the production of cytokines, such as Interleukin-2 (IL-2), in stimulated Jurkat cells, purified human T-cells, or PBMCs. acs.orgnih.gov

Antiproliferative and Cytotoxicity Assays: Standard assays like the MTT or Sulforhodamine B (SRB) assays are used to evaluate the general effect of the compounds on the growth and viability of various cell lines, including cancer cell lines (e.g., MDA-MB-231, HeLa) and non-cancerous lines to assess selectivity. acs.org

Preclinical In Vitro and In Vivo Biological Evaluation in Model Systems (e.g., murine cancer models)

Preclinical evaluation in relevant animal models is a critical step in assessing the therapeutic potential of a compound. For pyridine-2-carboxamide analogues developed as HPK1 inhibitors, in vivo studies have been conducted in murine syngeneic tumor models, which have a competent immune system.

One notable analogue, referred to as compound 19 in a recent study, demonstrated robust in vivo efficacy in both the CT26 colon carcinoma and MC38 colon adenocarcinoma murine models. acs.orgresearchgate.net When administered in combination with an anti-PD-1 antibody, this compound led to significant tumor growth inhibition (TGI). acs.orgresearchgate.net In the CT26 model, a TGI of 94.3% was observed, with 2 out of 6 mice achieving a complete response. acs.orgresearchgate.net Similarly, in the MC38 model, the combination resulted in a TGI of 83.3% and one complete response. acs.orgresearchgate.net These findings suggest that HPK1 inhibition by pyridine-2-carboxamide derivatives can synergize with immune checkpoint blockade to produce powerful anti-tumor effects. acs.org

Investigation of Cross-Reactivity and Target Selectivity Profiles

For kinase inhibitors, target selectivity is paramount to minimize off-target effects and potential toxicity. The pyridine-2-carboxamide scaffold has proven capable of yielding highly selective HPK1 inhibitors.

Lead compounds from this class have been screened against large panels of kinases to determine their selectivity profile. For example, compound 19 from the study by Peng et al. (2024) showed excellent kinase selectivity, being over 637-fold more selective for HPK1 than for GCK-like kinase and over 1022-fold more selective than for LCK, another kinase involved in T-cell signaling. acs.orgresearchgate.net In other studies, diaminopyrimidine carboxamide inhibitors of HPK1 showed high selectivity against other members of the MAP4K family. nih.gov This high degree of selectivity is a critical attribute that supports the potential for developing these compounds into safe and effective therapeutics. acs.org

Mechanistic Investigations of N 2 Methylbutan 2 Yl Pyridine 2 Carboxamide S Biological Action

Ligand-Target Binding Kinetics and Thermodynamics

No studies detailing the ligand-target binding kinetics or thermodynamics of N-(2-methylbutan-2-yl)pyridine-2-carboxamide have been identified. Information regarding its binding affinity (Kd), association rate constant (kon), dissociation rate constant (koff), and thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon binding to a biological target is not present in the surveyed literature.

Enzymatic Inhibition Mechanisms and Kinetic Characterization

There is no available research on the enzymatic inhibition mechanisms of this compound. As such, data on its potential inhibitory constants (Ki, IC50), the types of inhibition (e.g., competitive, non-competitive, uncompetitive), or detailed kinetic characterizations are absent from the scientific record.

Allosteric Modulation Mechanisms of Action

No evidence or studies suggesting that this compound acts as an allosteric modulator have been found. Therefore, there is no information on its potential to bind to allosteric sites and modulate the activity of a primary ligand.

Cellular Pathway Perturbation Analysis Induced by this compound

Analyses of cellular pathway perturbations induced by this specific compound are not available. There are no published studies on its effects on signaling pathways, gene expression, or other cellular processes.

Elucidation of Molecular Interactions at the Binding Site through Mutagenesis and Structural Biology

No mutagenesis or structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been published for this compound in complex with a biological target. Consequently, there is no information available to elucidate the specific molecular interactions at a binding site.

Computational Chemistry and Molecular Modeling for N 2 Methylbutan 2 Yl Pyridine 2 Carboxamide Research

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods can provide detailed insights into the electronic structure, chemical reactivity, and spectroscopic characteristics of N-(2-methylbutan-2-yl)pyridine-2-carboxamide.

In computational studies of related pyridine (B92270) derivatives, DFT has been successfully employed to optimize molecular geometry and calculate various electronic properties. nih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, DFT calculations could predict these frontier molecular orbitals, offering insights into its kinetic stability and potential reaction pathways.

Furthermore, DFT is utilized to simulate vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical calculations of spectroscopic properties for novel pyridine derivatives have shown good correlation with experimental findings. nih.gov Similarly, UV-Vis spectra can be simulated to understand the electronic transitions within the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Data from DFT Calculations on a Pyridine Carboxamide Analog

| Parameter | Calculated Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests the chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Provides information on the molecule's polarity. |

Note: The data in this table is hypothetical and serves as an example of the types of parameters that could be obtained from DFT calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In studies of various pyridine carboxamide derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding mechanisms. For example, docking studies on pyridine carboxamide derivatives have explored their inhibitory potential against enzymes like urease and SARS-CoV-2 MPro. nih.govmdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.gov For this compound, molecular docking could be employed to predict its binding affinity to a range of therapeutically relevant targets.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic representation of the ligand-target complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov This information is crucial for understanding the thermodynamics and kinetics of the interaction.

Table 2: Example of Molecular Docking Results for a Pyridine Carboxamide Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application for this compound |

| Urease | -8.5 | HIS246, ASP360 | Investigation of potential urease inhibitory activity. |

| SARS-CoV-2 MPro | -7.2 | CYS145, HIS41 | Exploration of potential antiviral properties. |

| Kinase Domain | -9.1 | LYS72, GLU91 | Assessment of potential kinase inhibitory activity for cancer therapy. |

Note: The data presented here is illustrative and based on findings for similar compounds.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a target protein.

Once a pharmacophore model is developed for a compound like this compound, it can be used as a 3D query to search large chemical databases for other molecules that possess similar pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of novel compounds with the potential for similar or improved biological activity. nih.gov This approach has been successfully used to discover new hits for various diseases. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing.

In Silico Prediction of Biological Activity and Selectivity Profiles

By developing a QSAR model based on a dataset of pyridine carboxamide derivatives with known biological activities, it would be possible to predict the activity of this compound. nih.gov Furthermore, in silico tools can predict various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity (ADMET). mdpi.com These predictions are invaluable in the early stages of drug development for prioritizing compounds with favorable drug-like properties.

Table 3: Example of In Silico ADMET Prediction for a Pyridine Carboxamide Analog

| Property | Predicted Value | Implication for this compound |

| Oral Bioavailability | High | Good potential for oral administration. |

| Blood-Brain Barrier Penetration | Low | May have limited central nervous system effects. |

| hERG Inhibition | Non-inhibitor | Lower risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of being carcinogenic. |

Note: This table provides an example of the types of predictions that can be made using in silico tools.

Emerging Research Directions and Future Perspectives for N 2 Methylbutan 2 Yl Pyridine 2 Carboxamide

Development of N-(2-methylbutan-2-yl)pyridine-2-carboxamide as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. These tools enable the visualization, quantification, and manipulation of biological targets in their native environment. Pyridine-2-carboxamide derivatives have shown promise in this area. For instance, novel [¹⁸F]-labeled pyridine-2-carboxamide derivatives have been developed as small-molecule probes for imaging the immune checkpoint protein PD-L1 in cancer using Positron Emission Tomography (PET). nih.gov These probes demonstrated significant accumulation and retention in PD-L1 expressing cancer cells, highlighting the potential of the pyridine-2-carboxamide scaffold for in vivo imaging. nih.gov

For this compound, its structure could be strategically modified to create targeted chemical probes. The introduction of a radiolabel, such as ¹⁸F, or a fluorescent tag would be a primary step. The tert-amyl group, while bulky, could be exploited to modulate the pharmacokinetics of the probe, potentially leading to favorable biodistribution and clearance properties. Furthermore, the pyridine (B92270) nitrogen and amide functionality offer sites for conjugation to targeting moieties, such as peptides or antibodies, to direct the probe to specific cell types or tissues.

Future research in this area would involve:

Radiolabeling: Synthesizing radiolabeled analogs of this compound for use in PET or SPECT imaging.

Fluorescent Labeling: Incorporating fluorophores to enable its use in fluorescence microscopy and other cell-based imaging assays.

Target Identification: Utilizing techniques such as affinity chromatography or photo-affinity labeling to identify the biological targets of this compound.

Strategies for Lead Optimization and Compound Discovery

The pyridine carboxamide scaffold has been the subject of extensive lead optimization campaigns in drug discovery. For example, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis. nih.gov Subsequent structure-activity relationship (SAR) studies led to the identification of a more potent lead candidate. nih.gov These studies revealed that the anti-mycobacterial activity was sensitive to substitutions on the amide nitrogen, with aliphatic groups being generally inactive. asm.org However, other studies on N-substituted 2-(4-pyridinyl)thiazole carboxamides as angiogenesis inhibitors have shown that substitution on the amide nitrogen is crucial for activity. nih.gov

For this compound, a systematic lead optimization strategy would be essential to unlock its therapeutic potential. The bulky tert-amyl group is a key feature to investigate. While it may enhance metabolic stability, it could also present steric hindrance for target binding.

Key strategies for lead optimization would include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the pyridine ring, the carboxamide linker, and the N-alkyl substituent to understand the structural requirements for biological activity.

Bioisosteric Replacement: Replacing the tert-amyl group with other bulky, lipophilic groups to probe the impact on potency and pharmacokinetic properties.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding modes of this compound and its analogs to potential biological targets, such as kinases or phosphatases, which are known targets for pyridine carboxamides. nih.gov

The following table outlines a hypothetical SAR study based on known trends for pyridine carboxamides:

| Compound | Modification | Rationale |

| Analog 1 | Substitution on the pyridine ring (e.g., chloro, fluoro) | To explore electronic effects on binding affinity. |

| Analog 2 | Replacement of the tert-amyl group with a smaller alkyl group | To investigate the role of steric bulk on activity. |

| Analog 3 | Replacement of the tert-amyl group with a cycloalkyl group | To maintain lipophilicity while altering conformational flexibility. |

| Analog 4 | Introduction of polar groups on the tert-amyl substituent | To improve solubility and pharmacokinetic properties. |

Advanced Analytical Methodologies for Complex Mixture Analysis and Metabolite Identification

The analysis of this compound in complex biological matrices and the identification of its metabolites would require sophisticated analytical techniques. The structural similarity to other N-alkyl pyridine derivatives suggests that established methods can be adapted. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of related compounds, such as N-alkyloxypyridinecarboximidamides. nih.gov This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the parent compound and its metabolites in biological fluids.

Gas chromatography-mass spectrometry (GC-MS) is another viable method, particularly for volatile derivatives or after appropriate sample preparation. cdc.gov For metabolite identification, high-resolution mass spectrometry (HRMS) would be invaluable in determining the elemental composition of unknown metabolites, thereby facilitating their structural elucidation.

A comprehensive analytical approach would involve:

Method Development and Validation: Establishing and validating robust LC-MS/MS methods for the quantification of this compound in plasma, urine, and tissue homogenates.

Metabolite Profiling: Using HRMS to perform in vitro and in vivo metabolite profiling studies to identify the major metabolic pathways.

Spectroscopic Analysis: Employing Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural confirmation of synthesized standards and isolated metabolites.

Potential Applications in Coordination Chemistry and Supramolecular Assemblies

Pyridine-2-carboxamides, also known as picolinamides, are excellent ligands in coordination chemistry due to the presence of both a pyridine nitrogen and an amide group, which can chelate metal ions. researchgate.net The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties. The specific nature of the N-substituent can influence the steric and electronic properties of the ligand, thereby tuning the characteristics of the metal complex.

The structure of this compound suggests that it could act as a monodentate or bidentate ligand. The bulky tert-amyl group might sterically hinder the formation of some coordination geometries but could also be used to control the assembly of metal complexes, potentially leading to discrete, low-coordinate species.

Furthermore, the amide functionality of picolinamides is known to participate in hydrogen bonding, leading to the formation of supramolecular assemblies such as chains, layers, and more complex networks. asianpubs.org The interplay of metal coordination, hydrogen bonding, and potentially weaker interactions like π-π stacking could lead to the rational design of novel materials with interesting topologies and functions.

Future research in this domain could focus on:

Synthesis of Coordination Complexes: Reacting this compound with various transition metals and lanthanides to synthesize and characterize novel coordination compounds.

Structural Analysis: Using single-crystal X-ray diffraction to study the coordination modes and the formation of supramolecular assemblies in the solid state.

Investigation of Properties: Exploring the catalytic, magnetic, and photophysical properties of the resulting metal complexes and supramolecular materials.

The following table summarizes the potential interactions that could drive the formation of supramolecular assemblies involving this compound:

| Interaction Type | Participating Moieties | Potential Outcome |

| Metal Coordination | Pyridine nitrogen, Amide oxygen | Formation of discrete complexes or coordination polymers. |

| Hydrogen Bonding | Amide N-H and C=O | Head-to-head or head-to-tail amide-amide interactions, leading to chains or sheets. |

| π-π Stacking | Pyridine rings | Stacking of aromatic rings, contributing to the overall crystal packing. |

| van der Waals Forces | tert-Amyl group | Can influence the packing and density of the supramolecular structure. |

Q & A

Basic: What are the standard synthetic routes for N-(2-methylbutan-2-yl)pyridine-2-carboxamide, and how are purity and yield optimized?

Methodological Answer:

The compound is synthesized via amide bond formation between pyridine-2-carboxylic acid and 2-methylbutan-2-amine. A common method involves coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with N-hydroxysuccinimide (NHS) to enhance efficiency . Key steps include:

- Reaction Conditions: Stirring at room temperature in anhydrous dichloromethane or DMF.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Yield Optimization: Excess amine (1.2–1.5 eq) and monitoring reaction progress via TLC or HPLC.

Table 1: Typical Synthetic Parameters

| Parameter | Value/Range |

|---|---|

| Coupling Reagent | DCC or EDC/NHS |

| Solvent | DCM, DMF |

| Reaction Time | 12–24 hours |

| Yield | 60–85% |

| Purity (HPLC) | ≥95% |

Advanced: How can computational methods (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations predict electronic properties, binding affinities, and stability of derivatives. Key analyses include:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps to assess reactivity .

- Molecular Electrostatic Potential (MEP): Identifies nucleophilic/electrophilic sites for target interactions.

- Docking Studies: Simulate binding to biological targets (e.g., kinases, enzymes) using software like AutoDock Vina .

Example Workflow:

Optimize geometry of the parent compound using B3LYP/6-31G(d).

Calculate FMOs and MEP maps.

Dock derivatives into active sites (e.g., ATP-binding pocket of kinases).

Validate predictions with experimental IC50 values.

Table 2: Computational Insights for a Hypothetical Derivative

| Property | Value (Predicted) |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Binding Affinity | −8.5 kcal/mol (kinase X) |

| LogP | 2.1 (improved solubility) |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm amide bond formation (e.g., disappearance of carboxylic acid proton at δ 12–13 ppm, appearance of amide NH at δ 6.5–7.5 ppm) .

- FT-IR: Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

- Mass Spectrometry (ESI/HRMS): Verify molecular ion peak (e.g., [M+H]+ at m/z calculated for C12H18N2O: 222.1368).

Table 3: Representative NMR Data (DMSO-d6)

| Proton/Group | δ (ppm) |

|---|---|

| Pyridine H-6 | 8.50 (d, J=5.0 Hz) |

| Amide NH | 7.85 (s, 1H) |

| tert-Butyl CH3 | 1.40 (s, 9H) |

Advanced: How can structural analogs of this compound resolve contradictions in biological activity data?

Methodological Answer:

Contradictions (e.g., varying IC50 values across studies) often arise from differences in substitution patterns or assay conditions. Resolve via:

SAR Studies: Synthesize analogs with systematic substitutions (e.g., alkyl vs. aryl groups) and test in standardized assays .

Crystallography: Resolve 3D structures of compound-target complexes to identify critical interactions (e.g., hydrogen bonds with pyridine N) .

Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC50, ligand efficiency).

Table 4: Comparative Bioactivity of Analogs

| Analog Structure | IC50 (Target A) | Notes |

|---|---|---|

| N-(2,6-dimethylphenyl) | 12 nM | Improved hydrophobic fit |

| N-(benzyl) | 450 nM | Steric hindrance reduces binding |

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Fluorescence-based or colorimetric kits (e.g., kinase activity via ADP-Glo™) .

- Antimicrobial Screening: Broth microdilution (MIC determination against S. aureus, E. coli) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.